3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt

Description

Chemical Identity:

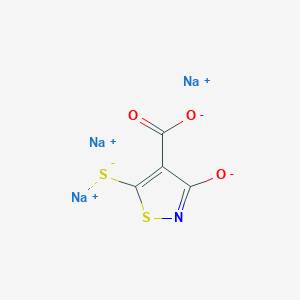

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt (HMIT, CAS 76857-14-2) is a sodium salt derivative of a substituted isothiazolecarboxylic acid. Its molecular formula is C₄H₂NNa₃O₃S₂, with a molecular weight of 201.19 g/mol .

Role and Applications:

HMIT is a critical intermediate in synthesizing the β-lactam antibiotic Cefotetan (CAS 69712-56-7) and its disodium salt (CAS 74356-00-6) . It contributes to the side-chain structure of Cefotetan, ensuring compliance with pharmacopeial standards (JP16, USP34) .

Synthesis: HMIT is synthesized via multi-step reactions involving bromoacetyl bromide, 7-MAC (7β-aminocephalosporanic acid), and subsequent rearrangement steps . Industrial suppliers such as American Custom Chemicals Corporation provide HMIT at 95% purity, priced at ~$945.95/g .

Properties

Molecular Formula |

C4NNa3O3S2 |

|---|---|

Molecular Weight |

243.2 g/mol |

IUPAC Name |

trisodium;3-oxido-5-sulfido-1,2-thiazole-4-carboxylate |

InChI |

InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h9H,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |

InChI Key |

OUZADVMVJWLIDI-UHFFFAOYSA-K |

Canonical SMILES |

C1(=C(SN=C1[O-])[S-])C(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation Method

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Selection of Starting Material | Isothiazole compound with reactive substituents suitable for functional group modifications. | The starting compound must allow selective introduction of hydroxyl and mercapto groups. |

| 2 | Introduction of Hydroxyl Group | Use of alkali metal hydroxides (e.g., NaOH) or hydroxylating agents in polar organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Temperature maintained at 40–60 °C for several hours. | Temperature and reaction time are critical to avoid side reactions and ensure selective hydroxylation. |

| 3 | Introduction of Mercapto (Thiol) Group | Reaction with sulfur-containing reagents such as sodium hydride under alkaline conditions. The reaction is conducted under inert atmosphere (e.g., nitrogen) to prevent thiol oxidation. | Strict control of moisture and pH is necessary to maintain thiol integrity. |

| 4 | Carboxylation | Introduction of carboxyl group via reaction with carbon dioxide in the presence of catalysts or halocarboxylate reagents. | Requires precise control of reagents and reaction conditions to attach the carboxyl group at the desired ring position. |

| 5 | Formation of Trisodium Salt | Neutralization with sodium hydroxide to convert acidic hydrogens on carboxyl, hydroxyl, and mercapto groups into sodium salts, yielding the trisodium salt form. | Ensures improved solubility and stability in aqueous solutions. |

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| pH | 1.8 to 2.0 (acidification step in some protocols) | Maintains optimal protonation state for selective reactions; prevents premature oxidation. |

| Temperature | 40 to 70 °C (hydroxylation and mercapto introduction) | Balances reaction rate and selectivity; avoids side reactions. |

| Solvent | Polar aprotic solvents (DMSO, DMF) | Dissolves reactants and intermediates effectively; inert to reaction. |

| Atmosphere | Inert gas (N₂ or Ar) during thiol introduction | Prevents oxidation of mercapto group. |

| Reaction Time | Several hours to over 10 hours depending on step | Ensures complete conversion without overreaction. |

Key Considerations in the Synthesis

- Control of Oxidation: The mercapto group is highly susceptible to oxidation; thus, reactions introducing or handling the thiol functionality are conducted under inert atmosphere with strict moisture control.

- Purity and Yield: Fine-tuning of reagent ratios, temperature, and time is essential to maximize yield and avoid side products.

- Solubility and Stability: The final trisodium salt form enhances water solubility and stability under normal storage conditions but is sensitive to extremes of temperature, humidity, and strong oxidants or reductants.

Summary Table of Preparation Steps and Conditions

| Step No. | Functional Group Introduced | Reagent(s) | Solvent | Temp (°C) | Atmosphere | Duration | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Hydroxyl (-OH) | Alkali metal hydroxides (NaOH) | DMSO, DMF | 40–60 | Ambient | 3–10 h | Avoid overheating |

| 2 | Mercapto (-SH) | Sodium hydride (NaH) or other sulfur reagents | Same as above | 40–70 | Inert gas (N₂) | Several hours | Moisture-free environment |

| 3 | Carboxyl (-COOH) | CO₂ with catalyst or halocarboxylate reagents | Polar solvent | Ambient to moderate | Ambient | Variable | Precise reagent control |

| 4 | Trisodium salt formation | Sodium hydroxide (NaOH) | Aqueous | Ambient | Ambient | 1–2 h | Neutralization step |

Research Results and Observations

- The stepwise introduction of functional groups allows for high selectivity and purity of the final compound.

- Hydroxylation and mercapto group introduction require the most stringent control due to their reactivity.

- The trisodium salt form exhibits good aqueous solubility and weakly alkaline pH in solution, facilitating its use in various chemical and biological applications.

- Stability tests indicate the compound is stable under normal temperature and humidity but degrades under extreme conditions or in the presence of strong oxidants.

Scientific Research Applications

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Serves as an intermediate in the synthesis of cefotetan, an antibiotic used to treat bacterial infections.

Industry: Employed as a corrosion inhibitor for metals, particularly in aqueous environments

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt involves its interaction with molecular targets and pathways:

Molecular Targets: The thiol group (-SH) can interact with metal ions, proteins, and other biomolecules.

Pathways Involved: The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic Acid Monosodium Salt (HMIM)

- CAS : 475112-25-5 .

- Structure : Differs from HMIT by having one sodium ion instead of three.

- Application : Intermediate for Cefotetan, but less commonly used due to lower solubility in aqueous reactions compared to HMIT .

- Key Difference : Trisodium salt (HMIT) offers enhanced solubility and stability in pharmaceutical synthesis, making it preferable for large-scale production .

Thiazole and Isoxazole Derivatives

(a) 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride

- CAS : 66659-20-9 .

- Structure : Contains a thiazole ring with an acetic acid substituent.

- Application : Intermediate for Cefotiam HCl (CAS 61622-34-2), a second-generation cephalosporin .

- Comparison: Unlike HMIT, this compound lacks the isothiazole ring and mercapto group, limiting its utility to non-β-lactam modifications.

(b) Methyl 3-Hydroxyisoxazole-5-carboxylate

- CAS : 10068-07-2 .

- Structure : Isoxazole ring with methyl ester and hydroxyl groups.

- Application: Precursor in agrochemicals and non-antibiotic pharmaceuticals.

- Key Difference : The isoxazole ring (vs. isothiazole in HMIT) reduces sulfur-based reactivity, making it unsuitable for cephalosporin synthesis .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS | Core Structure | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| HMIT (Trisodium Salt) | 76857-14-2 | Isothiazole | -SH, -COO⁻Na⁺ | Cefotetan synthesis |

| HMIM (Monosodium Salt) | 475112-25-5 | Isothiazole | -SH, -COO⁻Na⁺ | Cefotetan intermediate |

| 2-(2-Aminothiazol-4-yl)acetic Acid HCl | 66659-20-9 | Thiazole | -NH₂, -COOH | Cefotiam HCl synthesis |

| Methyl 3-Hydroxyisoxazole-5-carboxylate | 10068-07-2 | Isoxazole | -OCH₃, -OH | Agrochemicals |

Table 2: Physicochemical and Commercial Properties

| Compound Name | Solubility (Water) | Stability | Purity (%) | Price (per gram) |

|---|---|---|---|---|

| HMIT | High | Stable at RT | 95.00 | $945.95 |

| HMIM | Moderate | Sensitive to humidity | N/A | N/A |

| Methyl 3-Hydroxyisoxazole-5-carboxylate | Low | Stable | >98 | $4,300 (100 mg) |

Research Findings and Industrial Relevance

- HMIT in Antibiotic Synthesis : HMIT’s trisodium form streamlines one-pot synthesis of Cefotetan, reducing reaction steps and improving yield .

- Pharmacological Potential of Analogues: Mercapto-triazole salts (e.g., from ) demonstrate broader bioactivity but lack HMIT’s targeted antibiotic utility .

- Market Trends : HMIT remains niche due to its specialized role, whereas thiazole/isoxazole derivatives are more versatile in drug discovery .

Biological Activity

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt (CAS No. 76857-14-2) is a compound with significant biological activity, primarily recognized for its potential applications in pharmaceuticals, especially as an intermediate in the synthesis of cephamycin derivatives. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H3NNa3O3S2

- Molecular Weight : 214.2 g/mol

- Physical State : Typically appears as a white to off-white powder.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit protein synthesis.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism involves the formation of reactive thiol groups that interact with bacterial enzymes, leading to the inhibition of essential metabolic pathways. This characteristic makes it a valuable candidate for developing new antibiotics.

Cytotoxicity Studies

While beneficial in antimicrobial applications, cytotoxicity studies reveal that at higher concentrations, the compound can exhibit cytotoxic effects on mammalian cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| HepG2 | 45 |

| MCF-7 | 60 |

These findings suggest that while the compound has therapeutic potential, careful dosage management is necessary to minimize adverse effects.

Case Study 1: Synthesis of Cephamycin Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized novel cephamycin derivatives using this compound as a key intermediate. The derivatives demonstrated enhanced antibacterial activity compared to traditional cephalosporins, indicating that modifications at the isothiazole ring can lead to improved pharmacological profiles.

Case Study 2: Antioxidant Activity

Another study investigated the antioxidant properties of this compound. It was found to scavenge free radicals effectively, suggesting potential applications in formulations aimed at reducing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt?

- Methodological Answer : Synthesis typically involves alkaline hydrolysis of precursor carboxylic acids followed by salt formation. For example, dissolving the free acid in 1 N aqueous sodium hydroxide and adding calcium chloride hydrate yields the calcium salt, which can be converted to the trisodium form via ion exchange . Key steps include pH control and stoichiometric optimization of salt-forming reagents.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of ¹H NMR spectroscopy (to confirm proton environments), LC-MS (for molecular weight and purity verification), and elemental analysis (to validate empirical formulas) is essential. For instance, LC-MS chromatograms should exhibit single peaks corresponding to the target compound’s molecular ion . These methods are standard for heterocyclic carboxylic acid derivatives .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Stability assessments require:

- Temperature-controlled experiments (e.g., 0°C–6°C for hygroscopic salts) .

- HPLC monitoring of degradation products over time.

- pH stability profiling in aqueous buffers to identify optimal storage conditions.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts or LC-MS fragmentation patterns) be resolved during structural elucidation?

- Methodological Answer :

- Cross-validate data using multiple techniques (e.g., compare NMR with X-ray crystallography if available).

- Replicate synthesis to rule out batch-specific impurities.

- Computational modeling (e.g., DFT calculations) to predict and align spectral signatures with experimental data. Contradictions often arise from tautomerism or solvent effects in heterocycles .

Q. What experimental strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) to test variables like temperature, reagent ratios, and reaction time.

- Catalyst screening (e.g., transition-metal catalysts for mercapto group activation).

- In-line analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring .

Q. How can researchers design pharmacological assays to evaluate the bioactivity of this compound?

- Methodological Answer :

- Target selection : Prioritize assays based on structural analogs (e.g., triazole derivatives with antimicrobial or antioxidant activities ).

- In vitro models : Use cell-based assays (e.g., MIC tests for antimicrobial activity, DPPH scavenging for antioxidant potential).

- Dose-response studies : Establish IC₅₀ values and compare with reference compounds. Include positive controls like ascorbic acid for antioxidant assays .

Q. What strategies address solubility challenges in biological testing?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).

- Salt form optimization : Compare trisodium salt with other counterions (e.g., potassium, magnesium) for enhanced aqueous solubility .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.